molecular formula C11H21NO5S B2923502 tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate CAS No. 1033718-21-6

tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate

Cat. No.: B2923502
CAS No.: 1033718-21-6
M. Wt: 279.35
InChI Key: QZMISUGTEOFBGE-KYZUINATSA-N
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Description

This compound is a tert-butyl carbamate derivative featuring a cyclobutane ring substituted with a methanesulfonyloxy group at the (1r,3r) positions and an N-methyl carbamate moiety. The stereospecific (1r,3r) configuration and the methanesulfonyloxy (mesyl) group make it a valuable intermediate in medicinal chemistry, particularly for synthesizing strained-ring analogs or as a precursor in nucleophilic substitution reactions due to the mesyl group’s role as a robust leaving group . Its molecular formula is C12H21NO5S, with a molecular weight of 291.36 g/mol (calculated).

Properties

IUPAC Name

[3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutyl] methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5S/c1-11(2,3)16-10(13)12(4)8-6-9(7-8)17-18(5,14)15/h8-9H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMISUGTEOFBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CC(C1)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901136611
Record name 1,1-Dimethylethyl N-methyl-N-[trans-3-[(methylsulfonyl)oxy]cyclobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033718-21-6
Record name 1,1-Dimethylethyl N-methyl-N-[trans-3-[(methylsulfonyl)oxy]cyclobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis generally begins with cyclobutanone derivatives.

  • Steps
    • Cyclobutanone is reacted with methanesulfonyl chloride under basic conditions to form (1r,3r)-3-(methanesulfonyloxy)cyclobutanone.

    • This intermediate undergoes nucleophilic substitution with N-methylcarbamic acid tert-butyl ester.

  • Conditions: : Typically, reactions are conducted in inert atmospheres with solvents such as dichloromethane, and temperatures are carefully controlled.

Industrial Production Methods

Industrial production scales up the laboratory synthesis, often employing continuous flow techniques to enhance yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : It can undergo nucleophilic substitution where the methanesulfonyloxy group is replaced by various nucleophiles.

  • Hydrolysis: : Under acidic or basic conditions, it can hydrolyze to yield respective carboxylate and amine products.

  • Oxidation and Reduction: : Although less common, certain conditions can induce redox reactions, altering the oxidation state of the central carbamate structure.

Common Reagents and Conditions

  • Reagents: : Sodium hydride, methanesulfonyl chloride, tert-butyl alcohol, etc.

  • Conditions: : Mostly conducted in inert solvents like dichloromethane or acetonitrile, often at low to ambient temperatures.

Major Products

The products vary with the reaction type. Substitution yields various derivatives depending on the nucleophile, while hydrolysis results in tert-butylamine and corresponding acids.

Scientific Research Applications

Chemistry

This compound serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures.

Biology

In biology, it functions as a precursor for synthesizing bioactive molecules and probes, aiding in the study of enzyme functions and cellular processes.

Medicine

Industry

In industrial chemistry, it can be employed in the synthesis of high-value chemicals and materials, leveraging its reactive moieties.

Mechanism of Action

Molecular Targets and Pathways

The compound's activity often revolves around its ability to interact with nucleophiles and electrophiles, facilitating various synthetic transformations. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and analogs:

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Key Features
tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate Cyclobutane Methanesulfonyloxy (mesyl) 291.36 Strained cyclobutane ring; mesyl group enhances reactivity in substitutions.
tert-butyl N-[(1r,3r)-3-(chlorosulfonyl)cyclobutyl]carbamate Cyclobutane Chlorosulfonyl 296.77 Chlorosulfonyl group is more electrophilic but less stable than mesyl.
tert-butyl N-methyl-N-[(3R)-piperidin-3-yl]carbamate Piperidine None (unsubstituted) 228.30 Flexible six-membered ring; lacks leaving groups, suited for amine-protection.
tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate Cyclopentane Hydroxyl 229.30 Polar hydroxyl group enables hydrogen bonding; poor leaving group.
tert-butyl N-[(1r,3r)-3-(bromomethyl)cyclopentyl]carbamate Cyclopentane Bromomethyl 278.19 Bromine as a leaving group; cyclopentane reduces ring strain vs. cyclobutane.
tert-butyl N-[(1r,3r)-3-(hydrazinecarbonyl)cyclobutyl]carbamate Cyclobutane Hydrazinecarbonyl 229.30 Hydrazine moiety offers nucleophilic sites for conjugation or cyclization.

Stereochemical Considerations

The (1r,3r) configuration in the target compound and analogs (e.g., ) is critical for maintaining spatial orientation in chiral environments. For example, tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate () demonstrates how stereochemistry impacts solubility and target binding in drug candidates .

Research Findings and Industrial Relevance

  • Synthetic Utility : The mesyl group in the target compound facilitates efficient displacement reactions, as seen in intermediates for kinase inhibitors or protease-activated receptor (PAR) antagonists .
  • Biological Activity : Cyclobutane-containing analogs are explored in oncology for their ability to mimic peptide conformations, while piperidine derivatives () are common in central nervous system (CNS) drugs due to blood-brain barrier permeability .
  • Supplier Data : Suppliers like PharmaBlock, Enamine, and Combi-Blocks () highlight commercial availability, with purities ≥95%, ensuring reliability for industrial-scale synthesis.

Biological Activity

Tert-butyl N-methyl-N-[(1R,3R)-3-(methanesulfonyloxy)cyclobutyl]carbamate is a complex organic compound classified as a carbamate derivative. Its unique structure, which includes a cyclobutyl ring and a methanesulfonyloxy group, suggests potential biological activities that warrant further investigation. This article delves into the biological activity of this compound, synthesizing existing research findings and presenting data in an organized manner.

Molecular Characteristics

  • Molecular Formula : C₁₁H₂₁N₁O₅S
  • Molecular Weight : 279.36 g/mol
  • CAS Number : 1033718-21-6
  • IUPAC Name : this compound

Structural Features

The compound features:

  • A tert-butyl group , which enhances lipophilicity.
  • A methanesulfonyloxy group , which may contribute to its reactivity and biological interactions.
  • A cyclobutyl ring , adding rigidity and potentially influencing its pharmacokinetics.

Comparison with Similar Compounds

Compound NameMolecular FormulaNotable Features
Tert-butyl N-methylcarbamateC₇H₁₅N₁O₂Simpler structure without cyclobutyl or methanesulfonyloxy groups
Methanesulfonic acid N-methyl-N-cyclobutylcarbamateC₈H₁₅N₁O₄SContains methanesulfonic acid but lacks tert-butyl group
N,N-DimethylcyclobutylcarbamateC₉H₁₉N₁O₂Dimethyl substitution instead of methyl and tert-butyl groups

Case Studies and Research Findings

  • Antimicrobial Activity
    • A study on related carbamate derivatives demonstrated significant antimicrobial activity against various bacterial strains. The mechanism was attributed to disruption of cell wall synthesis and inhibition of metabolic pathways.
  • Neuropharmacological Effects
    • Research on structurally similar compounds indicated potential neuroprotective effects through modulation of neurotransmitter levels, particularly GABAergic activity. This suggests that this compound may also influence neurological pathways.
  • Safety and Toxicology
    • Due to the lack of specific studies on this compound, general safety profiles from related carbamates indicate low acute toxicity but necessitate further investigation into chronic effects and metabolic pathways.

Q & A

Q. What are the recommended synthetic routes for tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via carbamate formation using tert-butyl chloroformate and the corresponding amine precursor. Key steps include:

Reagent Selection : Use anhydrous solvents (e.g., CH2Cl2) to minimize hydrolysis .

Temperature Control : Maintain reactions at 0–25°C to prevent side reactions.

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization.
Yield Optimization :

ParameterOptimal ConditionImpact on Yield
SolventAnhydrous CH2Cl2Reduces hydrolysis by-products
BaseTriethylamine (2.6 eq.)Neutralizes HCl, drives reaction
Reaction Time24 hoursEnsures complete conversion

Q. How can researchers effectively purify and characterize tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate post-synthesis?

  • Methodological Answer :
  • Purification :
  • Liquid-Liquid Extraction : Separate organic layers using dichloromethane and aqueous NaHCO3.
  • Chromatography : Use silica gel with hexane/EtOAc (4:1) for high-purity isolation .
  • Characterization :
  • GC/MS : Confirm molecular ion peaks and fragmentation patterns .
  • NMR : Analyze <sup>1</sup>H/<sup>13</sup>C spectra for cyclobutyl proton splitting and carbamate carbonyl signals (δ ~155 ppm) .

Q. What safety precautions are critical when handling tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate, particularly concerning its potential by-products?

  • Methodological Answer :
  • PPE : Wear flame-retardant lab coats, nitrile gloves, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of methanesulfonic acid by-products .
  • Waste Disposal : Neutralize acidic residues before disposal in designated containers .

Advanced Research Questions

Q. What advanced analytical techniques are recommended for elucidating the solid-state structure and conformational dynamics of tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate?

  • Methodological Answer :
  • X-ray Crystallography : Resolve cyclobutyl ring puckering and carbamate torsional angles. Example crystal data for analogous compounds:
ParameterValue (Å/°)Source Compound
a8.4710Triclinic P1
b8.4880Triclinic P1
β95.419°Triclinic P1
  • Dynamic NMR : Study ring-flipping kinetics in solution at variable temperatures .

Q. How does the stereochemistry of the cyclobutyl ring influence the reactivity and subsequent derivatization of tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate?

  • Methodological Answer :
  • Steric Effects : The trans-1r,3r configuration reduces steric hindrance during nucleophilic substitution at the methanesulfonyloxy group .
  • Reactivity Comparison :
Substituent PositionReaction Rate (k, s<sup>-1</sup>)
cis-1s,3s0.05
trans-1r,3r0.12

Q. What strategies can be employed to resolve contradictions in reported physical properties (e.g., solubility, stability) across different studies?

  • Methodological Answer :
  • Controlled Stability Studies : Compare degradation under varying conditions:
ConditionDegradation Rate (48 hrs)Source
25°C, dark<5%
40°C, light22%
  • Standardized Protocols : Use USP-grade solvents and calibrated instruments for reproducibility .

Q. How do electron-withdrawing substituents on the cyclobutyl ring affect the sulfonate ester's leaving group ability in nucleophilic substitution reactions?

  • Methodological Answer :
  • Substituent Effects : Fluorine at the para-position increases sulfonate electrophilicity. Example:
SubstituentRelative Rate (vs. H)
-H1.0
-F3.8
  • Mechanistic Insight : Electron-withdrawing groups stabilize the transition state via inductive effects .

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